6-Beta-Hydroxy Budesonide
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Overview
Description
6-Beta-Hydroxy Budesonide is a metabolite of Budesonide, a synthetic glucocorticoid used primarily for its anti-inflammatory properties. Budesonide is commonly used in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis. The compound this compound is formed during the metabolic breakdown of Budesonide in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Beta-Hydroxy Budesonide typically involves the hydroxylation of Budesonide. This process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of cytochrome P450 enzymes, which facilitate the hydroxylation at the 6-beta position of the Budesonide molecule .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These processes involve the use of flow reactors where Budesonide is subjected to hydroxylation under optimized conditions of temperature, flow rate, and residence time .
Chemical Reactions Analysis
Types of Reactions
6-Beta-Hydroxy Budesonide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Cytochrome P450 enzymes, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of Budesonide, which may have different pharmacological properties .
Scientific Research Applications
6-Beta-Hydroxy Budesonide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Budesonide and its metabolites.
Biology: Studied for its role in the metabolic pathways of glucocorticoids.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of Budesonide.
Industry: Utilized in the development of new glucocorticoid drugs and formulations .
Mechanism of Action
6-Beta-Hydroxy Budesonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses, leading to reduced inflammation and immune suppression .
Comparison with Similar Compounds
Similar Compounds
16-Alpha-Hydroxy Prednisolone: Another metabolite of Budesonide with similar anti-inflammatory properties.
Triamcinolone Acetonide: A synthetic glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.
Beclomethasone Dipropionate: Another glucocorticoid used in the treatment of respiratory diseases.
Uniqueness
6-Beta-Hydroxy Budesonide is unique due to its specific hydroxylation at the 6-beta position, which influences its pharmacokinetic and pharmacodynamic properties. This specific modification can affect its binding affinity to glucocorticoid receptors and its metabolic stability .
Properties
Molecular Formula |
C25H34O7 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3 |
InChI Key |
JBVVDXJXIDYDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Origin of Product |
United States |
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